molecular formula C8H6Cl4 B1346832 1,4-Bis(dichloromethyl)benzene CAS No. 7398-82-5

1,4-Bis(dichloromethyl)benzene

Cat. No. B1346832
CAS RN: 7398-82-5
M. Wt: 243.9 g/mol
InChI Key: VOWDXSFJQOEFSH-UHFFFAOYSA-N
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Description

1,4-Bis(dichloromethyl)benzene is an organic compound with the molecular formula C8H6Cl4. It is also known by other names such as α,α,α’,α’-tetrachloro-p-xylene . The compound is used in various chemical reactions and has a molecular weight of 243.95 .


Synthesis Analysis

A microwave-assisted protocol has been developed for the synthesis of 1,4-bis(difluoromethyl)benzene from 1,4-bis(dichloromethyl)benzene and KF. This new protocol increased the yield and reduced the reaction time significantly compared to the conventional heating procedure .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(dichloromethyl)benzene consists of a benzene ring with two dichloromethyl groups attached at the 1 and 4 positions . The InChI code for this compound is 1S/C8H6Cl4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H .


Chemical Reactions Analysis

1,4-Bis(dichloromethyl)benzene is involved in various chemical reactions. For instance, it reacts with terephthalic acid to give terephthaloyl chloride, a precursor to Kevlar .


Physical And Chemical Properties Analysis

1,4-Bis(dichloromethyl)benzene is a crystalline solid . It has a molecular weight of 243.95 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Microwave-Assisted Synthesis : A microwave-assisted protocol for synthesizing 1,4-bis(dichloromethyl)benzene has been developed, offering increased yield and reduced reaction time compared to conventional heating methods (Pan, Wang, & Xiao, 2017).

  • Formation of Cyclic and Macrocyclic Compounds : 1,4-bis(dichloromethyl)benzene, due to its high reactivity, is extensively used in the synthesis of cyclic and macrocyclic compounds (Charalambous, 1975).

  • Study of Molecular Symmetry : Research on the crystal structures and NQR spectra of various bis(chloromethyl)benzenes, including 1,4-bis(dichloromethyl)benzene, has provided insights into molecular symmetry in the solid state (Basaran, Dou, & Weiss, 1992).

  • Role in Polymerization : 1,4-bis(dichloromethyl)benzene serves as a component in cationic polymerizations, indicating its significance in polymer chemistry (Dittmer, Pask, & Nuyken, 1992).

Material Science and Engineering

  • Porous Organic Polymers : 1,4-bis(dichloromethyl)benzene has been utilized in the creation of carbazole-based porous organic polymers with unique morphologies, notably for efficient iodine capture (Xiong et al., 2019).

  • Microporous Inorganic−Organic Hybrids : The compound plays a role in the synthesis of microporous inorganic−organic hybrids, showcasing its utility in materials science (Mochizuki, Kowata, & Kuroda, 2006).

  • Optoelectronic Device Applications : Research on 1,4-bis(dichloromethyl)benzene nanocrystals has shown potential for use in optoelectronic devices, highlighting its significance in nanotechnology and electronics (Baba & Nishida, 2014).

properties

IUPAC Name

1,4-bis(dichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWDXSFJQOEFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Cl)Cl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871190
Record name 1,4-Bis(dichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(dichloromethyl)benzene

CAS RN

7398-82-5
Record name 1,4-Bis(dichloromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7398-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha,alpha',alpha'-Tetrachloro-p-xylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007398825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α,α,α',α'-tetrachloro-p-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
DH Pan, TZ Wang, GM Xiao - Chemical Papers, 2017 - Springer
A fast, mild, and practical microwave-assisted protocol for synthesis of 1,4-bis(difluoromethyl)benzene from 1,4-bis(dichloromethyl)benzene and KF was developed. The new protocol …
Number of citations: 2 link.springer.com
A Böttcher, M Fischer, O Denk, WK Wong… - Journal of …, 1986 - Elsevier
Leuco cyrstal violet (LCV) was irradiated in argon-saturated acetonitrile solution with 20 ns flashes of 265 nm or 347 nm light. The formation and the decay of transient species were …
Number of citations: 6 www.sciencedirect.com
JJ Senkevich - Chemical Vapor Deposition, 2013 - Wiley Online Library
A unique method of depositing parylene AF‐4 via the cleavage and trapping of a phenoxy leaving group is presented. The leaving group is non‐corrosive and the synthetic routes can …
Number of citations: 5 onlinelibrary.wiley.com
JK Fink - High Performance Polymers. Norwich, NY: William …, 2008 - Elsevier
Carbazole polymers can be roughly subdivided into polymers that contain carbazole group as a pendent group and those that have the carbazole group in the backbone. The most …
Number of citations: 21 www.sciencedirect.com
K Nomura, H Morimoto, Y Imanishi… - Journal of Polymer …, 2001 - Wiley Online Library
High molecular weight trans‐poly(9,9‐di‐n‐octylfluorene‐2,7‐vinylene) was prepared under reduced pressure in the presence of a well‐defined Schrock‐type catalyst, Mo(CHCMe 2 Ph…
Number of citations: 81 onlinelibrary.wiley.com
W Daoud - 2002 - etheses.whiterose.ac.uk
The work described in this thesis involved the synthesis of novel conjugated organic polymers for use as photosensitisers in all solid-state photovoltaics. The polymers of interest are …
Number of citations: 3 etheses.whiterose.ac.uk
F Michelotti, T Gabler, H Hörhold, R Waldhausl… - Optics …, 1995 - Elsevier
Prism coupling experiments were performed on poly (1,4-phenylene-1,2-bis (4-methoxyphenyl) vinylene) low loss (α=1 dB/cm) optical waveguides, with a picosecond (τ FWHM =5 ps) …
Number of citations: 35 www.sciencedirect.com
C Wang, Z Qiao, Y Tian, H Yang, H Cao, AK Cheetham - Iscience, 2023 - cell.com
Imines are important intermediates for synthesizing various fine chemicals, with the disadvantage of requiring the use of expensive metal-containing catalysts. We report that the …
Number of citations: 6 www.cell.com
S Oyston - 2005 - etheses.dur.ac.uk
Novel fluorene and spirobifluorene-2,5-diaryl-l,3,4-oxadiazole hybrids 165 and 171, respectively, have been synthesised by Suzuki cross-coupling methodology. Pyridine analogues of …
Number of citations: 4 etheses.dur.ac.uk
G Hughes - 2004 - etheses.dur.ac.uk
New Л-electron deficient heteroaromatic oligomers 175 and 225 have been synthesised by Suzuki cross-coupling methodology and incorporated into OLEDs. Using 175 as the …
Number of citations: 6 etheses.dur.ac.uk

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